

Application Notes and Protocols: 4-Fluoroquinazoline in Agricultural Chemical Synthesis

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Compound of Interest

Compound Name: 4-Fluoroquinazoline

Cat. No.: B1295469

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These application notes provide a comprehensive overview of the synthesis and potential applications of **4-fluoroquinazoline** derivatives in the development of novel agricultural chemicals. The unique properties conferred by the fluorine substituent at the 4-position of the quinazoline core can significantly influence the biological activity, metabolic stability, and overall efficacy of these compounds as fungicides, herbicides, and insecticides.

Introduction to 4-Fluoroquinazoline in Agrochemicals

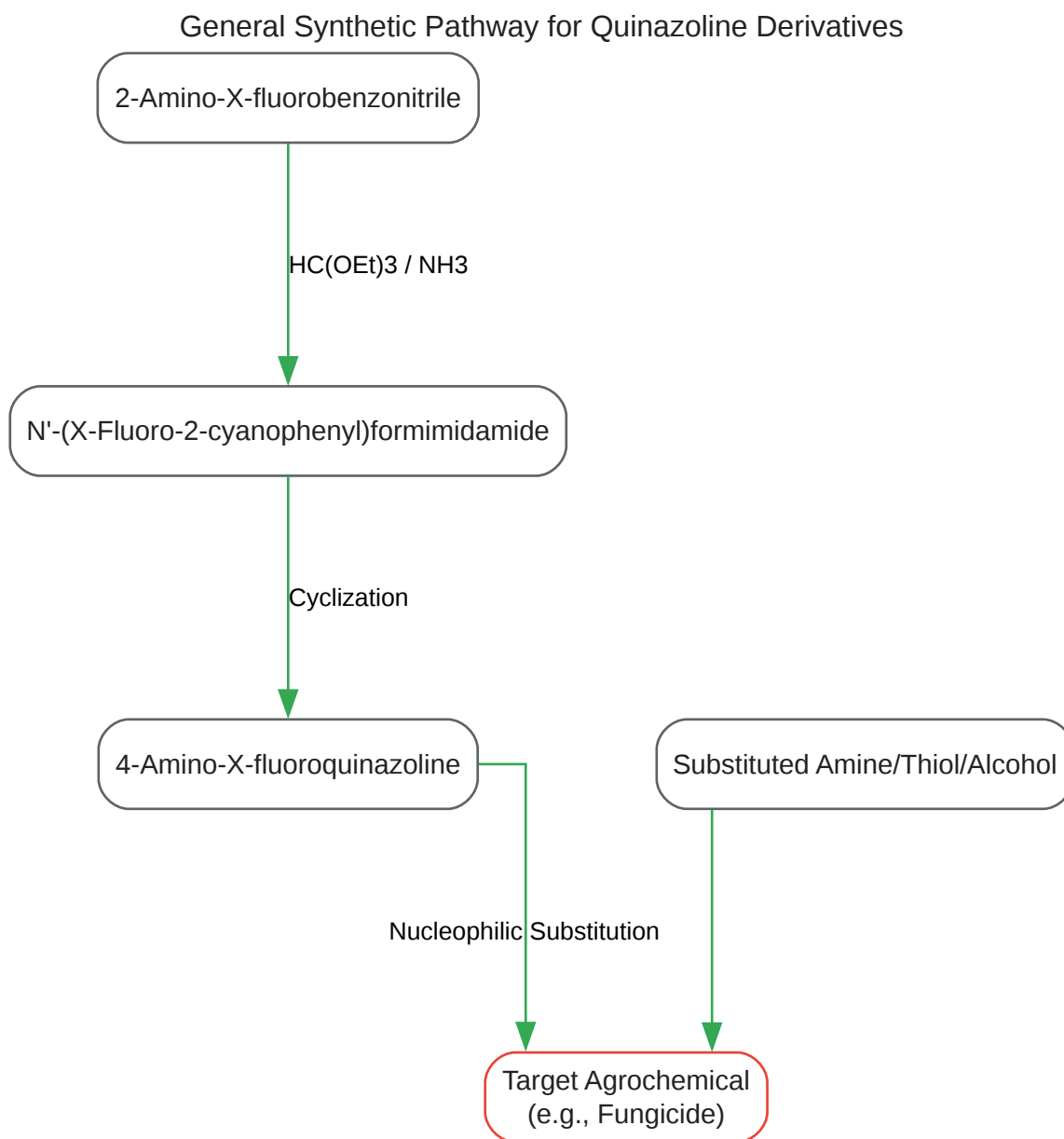
The quinazoline scaffold is a privileged structure in medicinal and agricultural chemistry, known for its broad spectrum of biological activities.^{[1][2]} The introduction of a fluorine atom, particularly at the 4-position, can modulate the electronic properties, lipophilicity, and binding interactions of the molecule with its biological target.^[3] This often leads to enhanced potency and selectivity. In the context of agrochemicals, **4-fluoroquinazoline** derivatives are being explored for their potential to overcome resistance to existing treatments and to provide more effective and environmentally benign solutions for crop protection.

Synthetic Pathways and Methodologies

The synthesis of agriculturally relevant compounds incorporating a fluorinated quinazoline or a related quinoline core often involves multi-step sequences. Below are representative protocols for the synthesis of key intermediates and final products.

General Synthetic Scheme for Quinazoline Derivatives

A common route to quinazoline derivatives involves the cyclization of appropriately substituted anthranilic acid derivatives. While a direct protocol for a "**4-fluoroquinazoline**" agrochemical is not explicitly detailed in the provided literature, a general pathway can be illustrated. The introduction of the fluorine at the 4-position can be challenging and may require specialized synthetic strategies.



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Caption: General synthetic route to 4-amino-fluoroquinazoline derivatives.

Experimental Protocol 1: Synthesis of Fluorinated Quinoline Analogs as Antifungal Agents

This protocol is adapted from the synthesis of novel fluorinated quinoline analogs with demonstrated antifungal activity.[3]

Step 1: Synthesis of 8-fluoro-2,3-dimethylquinolin-4(1H)-one

- A mixture of 2-fluoroaniline (10 mmol) and ethyl 2-methylacetoacetate (12 mmol) is heated at 100°C for 2 hours.
- The reaction mixture is then added dropwise to 20 mL of preheated (250°C) diphenyl ether and stirred for 30 minutes.
- After cooling to room temperature, petroleum ether is added, and the resulting precipitate is collected by filtration.
- The crude product is washed with petroleum ether and recrystallized from ethanol to afford 8-fluoro-2,3-dimethylquinolin-4(1H)-one.

Step 2: Synthesis of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates (Final Products)

- To a solution of 8-fluoro-2,3-dimethylquinolin-4(1H)-one (1 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL), a solution of the appropriate benzoyl chloride (1.2 mmol) in dichloromethane (5 mL) is added dropwise at 0°C.
- The reaction mixture is stirred at room temperature for 4-6 hours.
- The mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The residue is purified by column chromatography (petroleum ether/ethyl acetate) to yield the final fluorinated quinoline ester.

Applications in Agriculture

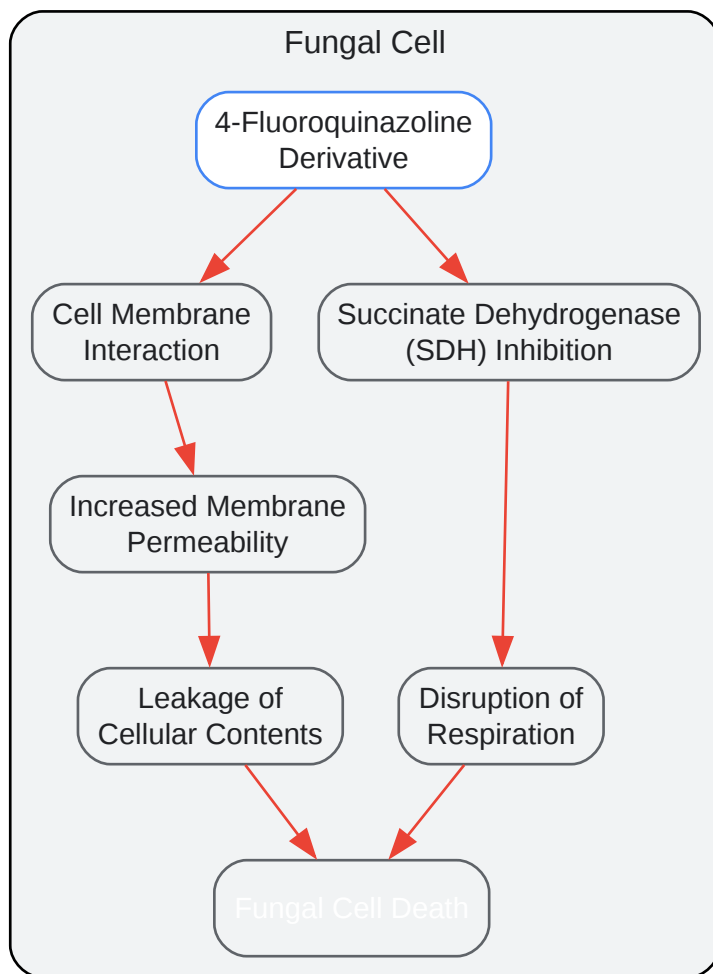
Derivatives of fluorinated quinazolines and related heterocyclic systems have shown significant promise as fungicides, herbicides, and insecticides.

Fungicidal Activity

Several studies have demonstrated the potent antifungal activity of quinazoline derivatives against a range of plant pathogens. For instance, novel quinazoline-2-aminothiazole hybrids have shown excellent inhibitory effects against *Rhizoctonia solani*.^[4]

Mechanism of Action: The mode of action for many quinazoline-based fungicides involves the disruption of the fungal cell membrane integrity. This leads to increased permeability and leakage of cellular contents, ultimately causing cell death.[4][5] Some derivatives also act as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal respiratory chain.[5]

Proposed Fungicidal Mode of Action



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Caption: Disruption of fungal cell membrane and respiration by quinazoline derivatives.

Quantitative Data on Antifungal Activity:

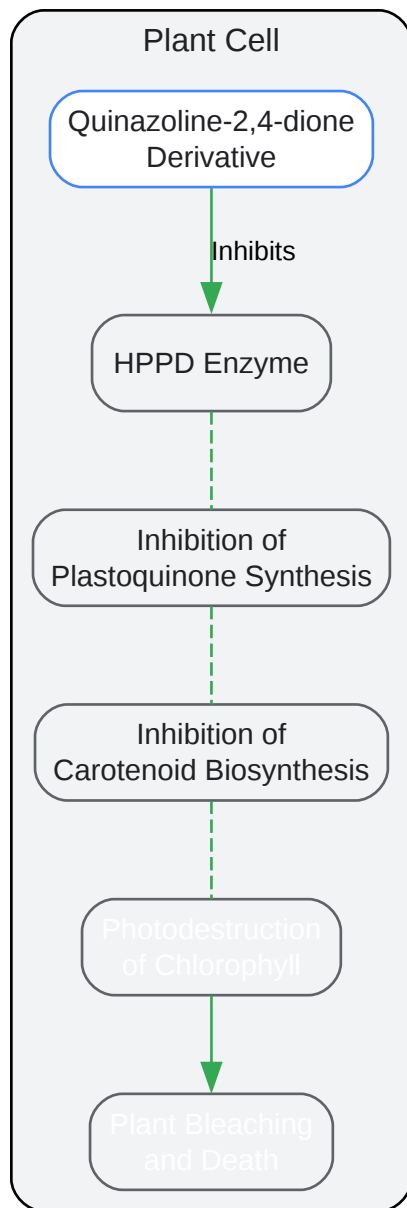
Compound ID	Target Pathogen	EC50 (µg/mL)	Reference
4y (a quinazoline-2-aminothiazole hybrid)	Rhizoctonia solani	0.42	[4]
Chlorothalonil (Commercial Fungicide)	Rhizoctonia solani	1.20	[4]
Carbendazim (Commercial Fungicide)	Rhizoctonia solani	0.53	[4]
Compound A6 (a benzohydrazide derivative with a 3,4-difluorophenyl group)	Colletotrichum gloeosporioides	0.71	[5]
Boscalid (Commercial Fungicide)	Colletotrichum gloeosporioides	0.36	[5]

Herbicidal Activity

Quinazoline-2,4-dione derivatives have been identified as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant pigment biosynthesis and a validated target for herbicides.[\[1\]](#)

Mechanism of Action: Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The absence of carotenoids results in the photo-destruction of chlorophyll, leading to bleaching of the plant tissues and eventual death.

Herbicidal Mode of Action (HPPD Inhibition)



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Caption: Inhibition of HPPD by quinazoline-2,4-dione derivatives leading to plant death.

Quantitative Data on Herbicidal Activity:

Compound ID	Target Enzyme	Ki (μM)	Herbicidal Activity (at 37.5 g AI ha ⁻¹)	Reference
11h (a triketone-containing quinazoline-2,4-dione)	HPPD	0.005	Strong and broad-spectrum	[1]
Mesotrione (Commercial Herbicide)	HPPD	0.013	Standard	[1]
QPP-7 (a quinazolin-4(3H)-one derivative)	ACCase	IC50 = 54.65 nM	Excellent against monocotyledonous weeds	[6]

Insecticidal Activity

Certain quinoline derivatives have demonstrated insecticidal properties against various pests, including mosquito larvae.[7] The introduction of fluorine can enhance the insecticidal potency of these compounds.

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

- Prepare potato dextrose agar (PDA) medium and sterilize.
- Incorporate the test compound (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.
- Pour the amended PDA into sterile Petri dishes.
- Place a mycelial plug (5 mm diameter) of the target fungus onto the center of each plate.
- Incubate the plates at 25-28°C for a specified period.

- Measure the diameter of the fungal colony and calculate the percentage of inhibition relative to a control (solvent only).

Protocol 3: In Vivo Herbicidal Assay (Post-emergence)

- Cultivate weed species in pots in a greenhouse to the 2-3 leaf stage.
- Prepare a spray solution of the test compound at various application rates (e.g., g AI ha⁻¹) with appropriate adjuvants.
- Spray the solution evenly onto the foliage of the weeds.
- Maintain the treated plants in the greenhouse under controlled conditions.
- Visually assess the herbicidal injury (e.g., on a scale of 0-100%) at specified time points after treatment.

Conclusion

4-Fluoroquinazoline derivatives and related fluorinated heterocyclic compounds represent a promising area of research for the development of new and effective agricultural chemicals. Their diverse biological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, make them attractive candidates for addressing the ongoing challenges in crop protection. Further exploration of structure-activity relationships and modes of action will be crucial in realizing the full potential of this chemical class in modern agriculture.

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